1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridin-2(1H)-one derivative characterized by:
- Molecular formula: C₁₉H₁₂ClFN₂O
- Molecular weight: 338.77 g/mol .
- Key substituents: A 4-chlorobenzyl group at position 1 of the pyridone ring. A 4-fluorophenyl group at position 4. A cyano (-CN) group at position 2.
This compound is synthesized via multicomponent reactions involving aldehydes, ketones, and cyanoacetate derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWGZOZBHHZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a suitable nucleophile.
Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Formation of the Carbonitrile Group: The nitrile group is typically introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group (-CN) in the molecule is highly reactive and can undergo nucleophilic addition. For example:
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Mechanism : The nitrile group acts as an electrophilic site, accepting nucleophiles (e.g., amines, alcohols) via nucleophilic attack.
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Example : Reaction with Grignard reagents (e.g., MeMgBr) could yield substituted amides or amines, though specific data for this compound are not available.
Oxidation Reactions
Pyridine rings in such compounds often participate in oxidation, particularly at positions adjacent to electron-withdrawing groups (e.g., nitrile).
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Conditions : Oxidizing agents like KMnO₄ or CrO₃ under acidic conditions may oxidize the pyridine ring or substituents.
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Outcome : Potential formation of oxo derivatives or cleavage products, though specifics require experimental validation.
Substitution Reactions
The halogen substituents (Cl, F) on the benzyl and phenyl rings are susceptible to nucleophilic aromatic substitution (NAS) under appropriate conditions:
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Fluorine Substitution : The 4-fluorophenyl group may undergo NAS with strong nucleophiles (e.g., amines, hydroxide ions) in basic or polar aprotic solvents.
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Chlorine Substitution : The 4-chlorobenzyl group is less reactive than fluorine toward NAS but may participate under harsh conditions (e.g., high temperatures, catalysts).
Reduction Reactions
The nitrile group can be reduced to an amine or other functional groups:
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Mechanism : Use of LiAlH₄ or catalytic hydrogenation converts -CN to -CH₂NH₂ or -CH₂NH groups.
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Application : This reaction is critical for synthesizing amine-containing derivatives for biological screening.
Condensation Reactions
The ketone group (2-oxo) in the pyridine ring can participate in condensation reactions (e.g., with active methylene compounds):
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Example : Reaction with malononitrile or substituted acetoacetic esters to form extended conjugated systems .
Comparison of Reaction Types and Conditions
| Reaction Type | Key Features | Typical Reagents/Conditions |
|---|---|---|
| Nucleophilic Addition | Targets nitrile group; forms amides/alkylated products | Grignard reagents, amines, alcohols (e.g., MeMgBr) |
| Oxidation | Acts on pyridine ring or substituents | KMnO₄, CrO₃, acidic conditions |
| Nucleophilic Substitution | Targets halogenated benzyl/phenyl groups | Polar aprotic solvents, strong nucleophiles |
| Reduction | Converts nitrile to amine | LiAlH₄, H₂/Pd catalyst |
| Condensation | Forms extended conjugated systems | Malononitrile, DMF, heat |
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Antiviral Activity
The antiviral potential of this compound has been explored, particularly its ability to inhibit viral replication. Studies suggest that it may interfere with viral enzymes or host cell receptors, showing effectiveness against certain strains of influenza virus in laboratory settings.
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Cytotoxic Effects on Cancer Cell Lines
In a study evaluating cytotoxic effects on different cancer cell lines, significant antiproliferative effects were observed:
- Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
- Receptor Modulation : It may interact with specific receptors on cell surfaces.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.
These mechanisms contribute to its potential as a therapeutic agent against various cancers.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo... | Moderate anticancer activity | Different substitution pattern affects activity |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This analysis highlights how variations in structure can significantly influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Halogenation :
Electron-Withdrawing Groups :
Polar Groups :
Physicochemical and Pharmacokinetic Trends
- Melting Points : Higher melting points (e.g., 301–303°C ) correlate with crystalline stability in analogs with methoxy/hydroxy groups.
- Lipophilicity : Dichloro- and trifluoromethyl-substituted analogs exhibit higher XLogP3 values (4.8–5.0), favoring blood-brain barrier penetration .
- Antioxidant Activity : Brominated derivatives outperform chlorinated/fluorinated analogs, suggesting halogen size and polarizability influence radical scavenging .
Biological Activity
The compound 1-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 252027-09-1) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C₁₉H₁₂ClFN₂O
- Molecular Weight: 338.77 g/mol
- Structural Characteristics: The compound features a pyridine ring substituted with a chlorobenzyl and fluorophenyl group, which may influence its biological interactions.
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in neurotransmission and have been implicated in cognitive functions. Some studies suggest that pyridine derivatives can act as positive allosteric modulators of nAChRs, enhancing their activity .
- Protein Kinases: The compound may exhibit inhibitory effects on specific protein kinases, which play a crucial role in signal transduction pathways related to inflammation and cancer .
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cytotoxicity: The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects: Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in inflammatory diseases .
In Vivo Studies
Preclinical studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Animal Models: In murine models, administration of the compound resulted in significant reductions in tumor size and metastasis in melanoma models. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis in tumor cells.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of This compound on human lung cancer cells. The results indicated:
| Treatment Dose (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 20 |
| 50 | 30 | 50 |
The compound significantly reduced cell viability and increased apoptosis rates compared to controls .
Case Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of the compound, researchers treated mice with induced colitis. The findings showed:
| Group | Inflammatory Score | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 8 | IL-6: 150 |
| Treatment (10 mg/kg) | 3 | IL-6: 50 |
The treatment group exhibited a marked decrease in both inflammatory scores and cytokine levels, indicating effective anti-inflammatory action .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
A multi-component reaction approach is commonly employed for similar dihydropyridine derivatives. For example, four-component syntheses involving aldehydes, amines, and nitriles under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) have achieved yields up to 85% for structurally related compounds . Key optimization steps include:
- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency.
- Temperature control : Reactions performed at 80–100°C enhance regioselectivity.
- Purification : Recrystallization from ethanol or DMSO improves purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
A combination of spectroscopic and analytical methods is critical:
- ¹H-NMR : Aromatic protons (6.5–8.0 ppm) and the dihydropyridine C5 proton (6.5–7.0 ppm) confirm the core structure. The absence of NH signals (e.g., in DMSO-d₆) suggests substitution at N1 .
- IR spectroscopy : Stretching bands at ~2200 cm⁻¹ (C≡N) and ~1640 cm⁻¹ (C=O) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 320–350) and fragmentation patterns align with the expected molecular formula.
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents like DMSO or DMF are optimal for dissolution, while aqueous stability is pH-dependent. For biological assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?
- Substituent variation : Compare analogs with different substituents (e.g., methoxy vs. hydroxy groups at the benzyl position) to assess impacts on cytotoxicity. shows that hydroxyl groups enhance bioactivity in related dihydropyridines .
- Targeted assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers.
- Computational modeling : Perform docking studies with kinases (e.g., EGFR or CDK2) to predict binding modes and guide synthetic modifications.
Q. How can contradictory data on biological activity between studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC (>95% purity) to rule out byproduct interference .
- Dose-response curves : Ensure IC₅₀ values are calculated across a broad concentration range (0.1–100 µM).
- Cell line authentication : Cross-check with databases like ATCC to avoid misidentification.
Q. What methodologies are effective for studying the regioselectivity of substitutions in the dihydropyridine core?
- Isotopic labeling : Introduce deuterium at specific positions to track reaction pathways via ²H-NMR.
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., Schiff bases) to confirm regiochemistry. demonstrates the utility of single-crystal X-ray analysis for similar heterocycles .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps.
Q. How can metabolic stability and cytochrome P450 interactions be assessed preclinically?
- Microsomal assays : Incubate the compound with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism, as seen in fluorinated analogs .
Methodological Notes
- Synthetic reproducibility : Always report solvent grades, catalyst lots, and reaction atmosphere (e.g., N₂ vs. air) to ensure reproducibility .
- Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) for ambiguous signals .
- Contradictory results : Replicate experiments in triplicate and apply statistical tools (e.g., ANOVA) to identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
